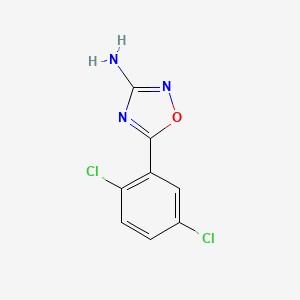

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

Vue d'ensemble

Description

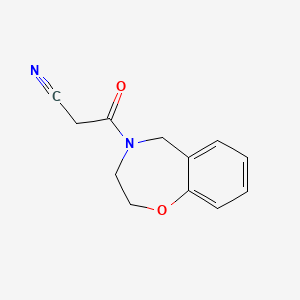

The compound “5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The presence of the oxadiazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom) and the dichlorophenyl group suggests that this compound might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring attached to a 2,5-dichlorophenyl group. The exact structure, including the arrangement of atoms and the bond lengths and angles, would need to be determined experimentally, typically using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the dichlorophenyl group. The electron-withdrawing chlorine atoms might activate the phenyl ring towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, influencing its solubility in different solvents .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Research has demonstrated innovative approaches to synthesizing heterocyclic compounds, including 1,2,4-oxadiazoles, which are of significant interest due to their structural versatility and potential applications in pharmaceuticals and materials science. For instance, one study presented a novel one-pot, four-component condensation reaction as an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, highlighting the method's high yield and lack of need for a catalyst or activation (Ramazani & Rezaei, 2010).

Reaction Mechanisms

Investigations into the reaction mechanisms of 1,2,4-oxadiazoles have provided insights into the formation and transformation of these compounds. For example, a study explored the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, proposing a mechanism for the pathway leading to the formation of complex derivatives (Jäger et al., 2002).

Biological Activity and Pharmacological Potential

Several studies have synthesized novel 1,2,4-oxadiazole derivatives to evaluate their antimicrobial and anti-inflammatory activities. For instance, novel 1,3,4-oxadiazoline derivatives were synthesized and showed promising antimicrobial activities, indicating their potential as lead molecules for developing new antimicrobial agents (Al-Wahaibi et al., 2021). Another study focused on synthesizing and assessing the anti-inflammatory activities of new 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, revealing compounds with significant anti-inflammatory profiles and lower ulcerogenic potential compared to standard drugs (Koksal et al., 2013).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Orientations Futures

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Therefore, “5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine” could be a potential candidate for drug development .

Propriétés

IUPAC Name |

5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBPIANEWLKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

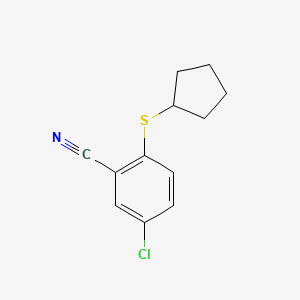

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

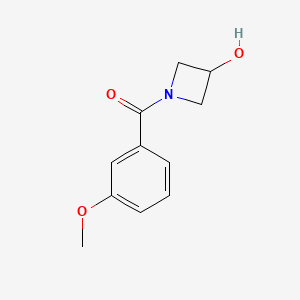

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)